molecular formula C12H10F3N3 B14361730 N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine CAS No. 94920-45-3

N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine

Cat. No.: B14361730
CAS No.: 94920-45-3
M. Wt: 253.22 g/mol
InChI Key: KWUHAUGMUXHLAS-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazine ring through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-(trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the pyrazine ring.

    N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group but has a different overall structure.

Uniqueness

N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine is unique due to the combination of the trifluoromethyl group and the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

94920-45-3

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

N-methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine

InChI

InChI=1S/C12H10F3N3/c1-18(11-8-16-5-6-17-11)10-4-2-3-9(7-10)12(13,14)15/h2-8H,1H3

InChI Key

KWUHAUGMUXHLAS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)C(F)(F)F)C2=NC=CN=C2

Origin of Product

United States

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